3-(3,4-Dichlorophenyl)-4,4,4-trifluorobutanoic acid
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Overview
Description
3-(3,4-Dichlorophenyl)-4,4,4-trifluorobutanoic acid is an organic compound characterized by the presence of dichlorophenyl and trifluorobutanoic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-Dichlorophenyl)-4,4,4-trifluorobutanoic acid typically involves the reaction of 3,4-dichlorophenyl derivatives with trifluorobutanoic acid precursors. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-(3,4-Dichlorophenyl)-4,4,4-trifluorobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium iodide in acetone can facilitate halogen substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-(3,4-Dichlorophenyl)-4,4,4-trifluorobutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3,4-Dichlorophenyl)-4,4,4-trifluorobutanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
3,4-Dichlorophenylacetic acid: Shares the dichlorophenyl group but differs in the acetic acid moiety.
3-(3,4-Dichlorophenyl)-1,1-dimethylurea: Contains a similar dichlorophenyl group but has a dimethylurea structure.
Uniqueness: 3-(3,4-Dichlorophenyl)-4,4,4-trifluorobutanoic acid is unique due to the presence of both dichlorophenyl and trifluorobutanoic acid groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H7Cl2F3O2 |
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Molecular Weight |
287.06 g/mol |
IUPAC Name |
3-(3,4-dichlorophenyl)-4,4,4-trifluorobutanoic acid |
InChI |
InChI=1S/C10H7Cl2F3O2/c11-7-2-1-5(3-8(7)12)6(4-9(16)17)10(13,14)15/h1-3,6H,4H2,(H,16,17) |
InChI Key |
SXRIUSWCOPUNKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(CC(=O)O)C(F)(F)F)Cl)Cl |
Origin of Product |
United States |
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